molecular formula C12H9NO B120120 9H-Carbazol-3-ol CAS No. 7384-07-8

9H-Carbazol-3-ol

Cat. No.: B120120
CAS No.: 7384-07-8
M. Wt: 183.21 g/mol
InChI Key: ZIKXHZSORLSPCO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9H-Carbazol-3-ol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This indicates that this compound can participate in biochemical reactions involving these enzymes and metabolites .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to be an inhibitor of angiogenesis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it has been shown to inhibit angiogenesis and inflammation, indicating that it may interact with biomolecules involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found that the production of 9H-carbazol-1-ol, a metabolite of this compound, increases when cells are supplemented with biphenyl . This suggests that the stability and degradation of this compound, as well as its long-term effects on cellular function, may be influenced by the presence of other compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This suggests that this compound interacts with enzymes and cofactors involved in these metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .

Properties

IUPAC Name

9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXHZSORLSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224387
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7384-07-8
Record name 3-Hydroxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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